BenchChemオンラインストアへようこそ!

P2X receptor-1

P2X1 antagonist potency NF449 NF279

NF449 is the gold-standard P2X1 antagonist for unambiguous receptor attribution in vascular, platelet, and contraceptive research. It achieves >800,000-fold selectivity over P2X7 and >6,000-fold over P2X3, providing a decisive advantage over broad-spectrum alternatives like PPADS or TNP-ATP. With a defined 3.2 Å cryo-EM binding pose for rational drug design and subnanomolar potency validated in native tissues, NF449 is the essential reference compound for any laboratory requiring exclusive P2X1 inhibition without off-target ambiguity.

Molecular Formula C14H14ClN3O3S2
Molecular Weight 371.9 g/mol
Cat. No. B14758657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X receptor-1
Molecular FormulaC14H14ClN3O3S2
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl
InChIInChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+
InChIKeyGEIXSYJZHXGYFG-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X1 Receptor Antagonists: Potency and Selectivity Benchmarks for Research Procurement


The P2X1 receptor is a ligand-gated ion channel activated by extracellular ATP, belonging to the P2X receptor family (P2X1–P2X7) [1]. Among its closest pharmacologic tools, no selective agonists are available [2]; thus, research and procurement focus on subtype-selective antagonists. The suramin derivative NF449 is widely recognized as the most potent and selective P2X1 receptor antagonist reported to date, with subnanomolar potency at recombinant receptors [3]. Other comparators in the class include NF279, suramin, PPADS, TNP-ATP, and diinosine pentaphosphate (Ip5I), each with distinct selectivity profiles and potency ranges that critically impact experimental outcomes and procurement decisions.

P2X1 Receptor Ligands: Why Chemical Class Similarity Does Not Guarantee Functional Interchangeability


Although several suramin derivatives and nucleotide analogs are labeled as 'P2X antagonists,' their subtype selectivity, potency, and mechanism of action vary by orders of magnitude [1]. For example, the commonly used antagonist PPADS exhibits nanomolar potency at P2X1 but also inhibits P2X3 with similar affinity, whereas NF449 demonstrates over 6,000-fold selectivity for P2X1 versus P2X3 [2]. Furthermore, compounds like TNP-ATP potently block P2X1, P2X3, and P2X2/3 receptors with low nanomolar IC50 values, rendering them unsuitable for experiments requiring exclusive P2X1 inhibition [3]. These quantitative differences necessitate careful compound selection; substituting a less selective or less potent analog can lead to ambiguous results, off-target effects, and misinterpretation of P2X1-specific functions in native tissues.

P2X1 Receptor Antagonists: Quantitative Differentiation Evidence for Scientific Procurement


NF449 vs. NF279: 60-Fold Greater Potency and 5,000-Fold Greater P2X1 Selectivity in Recombinant Systems

NF449 is the most potent and selective P2X1 receptor antagonist identified to date, with an IC50 of 0.3 nM at recombinant rat P2X1 receptors expressed in Xenopus oocytes, compared to NF279 which exhibits an IC50 of 19 nM under similar pre-incubation conditions [1][2]. The selectivity window for NF449 between P2X1 and P2X3 is over 6,000-fold (IC50 P2X1: 0.3 nM vs. P2X3: 1.8 μM), whereas NF279 shows only an 85-fold selectivity margin (IC50 P2X1: 19 nM vs. P2X3: 1.62 μM) [1][2]. Furthermore, NF449 exhibits picomolar potency (IC50 0.05 nM) at human P2X1 receptors, representing an 800,000-fold selectivity over human P2X7 (IC50 40 μM) [3]. In contrast, NF279 shows only micromolar potency at P2X2 (IC50 0.76 μM) and negligible activity at P2X4 (>300 μM) [4].

P2X1 antagonist potency NF449 NF279 recombinant P2X receptors electrophysiology

NF449 vs. PPADS: 300-Fold Greater P2X1 Potency and Unmatched Selectivity Over P2X3 in Functional Assays

In functional tissue assays, NF449 demonstrates superior potency and selectivity compared to the widely used but non-selective antagonist PPADS. In rat vas deferens (a prototypical P2X1-mediated contractile preparation), NF449 exhibits a pIC50 of 7.15 (equivalent to an IC50 of ~71 nM), while PPADS displays an IC50 of approximately 99 nM at recombinant mouse P2X1 receptors and 68.5 nM in ATP-activated P2X1 assays [1][2][3]. Critically, NF449 is at least 19-fold more potent at P2X1 than at P2X3, P2Y1, P2Y2, or P2Y11, whereas PPADS inhibits P2X1 and P2X3 with comparable nanomolar potency (IC50 range 5–32 nM for P2X1 and 22–345 nM for P2X3) [4][5]. In guinea pig urinary bladder, PPADS (IC50 6.9 μM) and suramin (IC50 13.4 μM) exhibit micromolar potency, while NF449 completely abolishes α,β-meATP-evoked contractions at just 3 μM [6].

P2X1 antagonist PPADS NF449 functional selectivity tissue pharmacology

NF449 vs. TNP-ATP: Over 100-Fold Superior P2X1 Selectivity and Defined Binding Mode from Cryo-EM

TNP-ATP is a potent antagonist at P2X1, P2X3, and P2X2/3 receptors with IC50 values of 6 nM, 0.9 nM, and 7 nM, respectively, displaying only 1,000-fold selectivity over P2X2, P2X4, and P2X7 . In contrast, NF449 exhibits subnanomolar potency at P2X1 (IC50 0.3 nM) with >6,000-fold selectivity over P2X3 and negligible activity at P2X4 (IC50 >300 μM) [1]. The recent 3.2 Å cryo-EM structure of the human P2X1 receptor in complex with NF449 reveals a unique dual-ligand supramolecular binding mode at the interface of neighboring protomers, where NF449 overlaps with the canonical ATP-binding site to inhibit channel activation . No such high-resolution structural data exist for TNP-ATP at P2X1, limiting structure-based optimization efforts.

P2X1 antagonist TNP-ATP NF449 cryo-EM structure binding mode

NF449 vs. Ip5I: Superior Potency and Non-Competitive Antagonism Advantage in Native Tissues

Diinosine pentaphosphate (Ip5I) is a potent antagonist at recombinant rat P2X1 receptors with a pIC50 of 8.5 (IC50 ≈ 3.2 nM) [1]. However, Ip5I acts as a competitive antagonist only at low concentrations (≤100 nM) and exhibits non-surmountable blockade at higher concentrations, complicating its use in quantitative pharmacology [1]. In contrast, NF449 demonstrates a pIC50 of 9.54 (IC50 ≈ 0.29 nM) at recombinant rP2X1 and 7.15 at native rat P2X1, and Schild analysis confirms its competitive mechanism (pA2 = 10.7 at hP2X1) [2][3]. NF449 also maintains >19-fold selectivity over P2X3, P2Y1, P2Y2, and P2Y11, while Ip5I's selectivity profile is less extensively characterized beyond P2X1 and P2X3 [4].

P2X1 antagonist Ip5I NF449 competitive antagonism functional pharmacology

Genetic Validation: P2X1 Knockout Phenotype Confirms Non-Redundant Role in Vas Deferens Contraction and Male Fertility

The non-redundant physiological role of P2X1 receptors is conclusively demonstrated by knockout mouse studies. Male mice lacking the P2X1 receptor exhibit a pregnancy rate of only 13.7% when mated with wild-type females, compared to 100% for wild-type males [1]. This infertility results from impaired vas deferens contraction during the emission phase of ejaculation; nerve stimulation fails to reach the threshold for normal contraction, leading to drastically reduced sperm counts [1]. Simultaneous knockout of α1A-adrenoceptors and P2X1-purinoceptors produces 100% infertility without affecting sexual behavior or sperm viability, providing proof-of-concept for pharmacological antagonism as a reversible male contraceptive strategy [2]. These phenotypes are not observed with knockout of other P2X subtypes (e.g., P2X2 knockout results in hearing loss, P2X3 in altered pain perception), confirming P2X1-specific functions [3].

P2X1 knockout male infertility vas deferens smooth muscle genetic validation

NF449 vs. PSB-1011 (P2X2 Antagonist): Cross-Subtype Selectivity Comparison Defines Experimental Utility

While PSB-1011 is a potent P2X2 receptor antagonist (Ki = 79 nM), it exhibits only moderate selectivity over P2X1 (>5-fold), weakly inhibiting P2X1 receptors . In stark contrast, NF449 displays subnanomolar potency at P2X1 (IC50 0.3 nM) with >150,000-fold selectivity over P2X2 (IC50 47 μM) [1]. This inverse selectivity relationship means that PSB-1011 cannot be used as a clean P2X2 tool in systems co-expressing P2X1, whereas NF449 serves as a definitive probe for P2X1-mediated responses even in tissues containing P2X2.

P2X1 antagonist P2X2 antagonist PSB-1011 NF449 subtype selectivity

P2X1 Receptor Antagonists: Evidence-Driven Application Scenarios for Research and Drug Discovery


Male Contraceptive Drug Discovery and Development

Based on genetic knockout studies showing 100% infertility in α1A/P2X1 double knockout mice without affecting sexual behavior or sperm viability [1], and the established role of P2X1 in vas deferens contraction [2], NF449 serves as the gold-standard pharmacological tool for validating P2X1 antagonism as a reversible, non-hormonal male contraceptive strategy. Its picomolar potency and >800,000-fold selectivity over P2X7 ensure minimal off-target effects during in vivo proof-of-concept studies [3].

Cardiovascular Pharmacology: Isolating P2X1-Mediated Vasoconstriction

P2X1 receptors are the predominant purinergic mediator of arterial smooth muscle contraction. NF449's >6,000-fold selectivity for P2X1 over P2X3 and >150,000-fold over P2X2 enables unambiguous attribution of ATP-induced vasoconstriction to P2X1 in isolated vessel preparations [1]. In contrast, PPADS and TNP-ATP cannot discriminate between P2X1 and P2X3, leading to ambiguous results [2]. NF449 (IC50 24 nM in human small abdominal arteries) provides a clean pharmacological fingerprint for P2X1-dependent vascular responses [3].

Platelet Function and Thrombosis Research

P2X1 receptors on platelets contribute to collagen-induced aggregation and thrombus formation under high shear conditions, as demonstrated by impaired thrombosis in P2X1-/- mice [1]. NF449, with its subnanomolar potency at P2X1 and negligible activity at P2Y receptors, is the preferred antagonist for dissecting the specific contribution of P2X1 versus P2Y12 or P2Y1 in platelet activation assays [2]. This is critical for developing anti-thrombotic agents with reduced bleeding risk.

Structure-Based Drug Design and Cryo-EM Studies

The recently solved 3.2 Å cryo-EM structure of human P2X1 in complex with NF449 reveals a unique dual-ligand binding mode at the protomer interface, providing an atomic-level template for rational design of next-generation P2X1 antagonists [1]. NF449's defined binding pose and competitive mechanism (pA2 = 10.7) make it an indispensable reference compound for computational docking, virtual screening, and medicinal chemistry optimization programs targeting the P2X1 ATP-binding pocket [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2X receptor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.